3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile
Description
3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile is a nitrile-containing organic compound featuring a piperidine backbone substituted with a benzyl (phenylmethyl) group and an amino-linked propiononitrile moiety. The nitrile group may enhance metabolic stability or serve as a synthetic handle for further derivatization.
Properties
CAS No. |
83783-71-5 |
|---|---|
Molecular Formula |
C15H21N3 |
Molecular Weight |
243.35 g/mol |
IUPAC Name |
3-[(1-benzylpiperidin-4-yl)amino]propanenitrile |
InChI |
InChI=1S/C15H21N3/c16-9-4-10-17-15-7-11-18(12-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15,17H,4,7-8,10-13H2 |
InChI Key |
VVCSAMZZQCPYFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NCCC#N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
N-Benzylation of Piperidine
- The starting piperidine is typically N-substituted with a benzyl group using benzyl halides (e.g., benzyl chloride or benzyl bromide) under basic conditions.
- Common bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- The reaction is carried out at controlled temperatures (room temperature to reflux) to optimize yield and minimize side reactions.
Amination at the 4-Position of Piperidine
- The 4-position of the piperidine ring is functionalized with an amino group, often via nucleophilic substitution or reductive amination.
- For example, 4-chloropiperidine derivatives can be reacted with ammonia or primary amines to introduce the amino substituent.
- Reductive amination can be performed by reacting 4-piperidone derivatives with benzylamine followed by reduction using sodium cyanoborohydride or similar reducing agents.
Coupling with Propiononitrile Moiety
- The amino group on the piperidine ring is coupled with a propiononitrile derivative.
- This can be achieved by nucleophilic substitution of a suitable leaving group on a propiononitrile precursor (e.g., 3-bromopropiononitrile) with the piperidyl amine.
- Alternatively, amide bond formation strategies can be employed if the propiononitrile is part of an acid or ester derivative, using coupling reagents like EDCI or DCC in the presence of bases.
Purification and Isolation
- The crude product is purified by crystallization, filtration, and drying.
- Solvent systems for crystallization include alcohols (methanol, ethanol), ethers, or mixtures with water.
- Acid-base extraction may be used to remove impurities, employing acids such as acetic acid or mineral acids and bases like ammonia.
- Final drying under vacuum or controlled temperature ensures removal of residual solvents.
Research Findings and Optimization
Solvent and Base Effects
- Replacing traditional solvents with tertiary butanol has been shown to significantly increase yield in related piperidine derivative syntheses, indicating solvent polarity and steric effects are critical for reaction efficiency.
- Inorganic bases such as ammonia are preferred for amination steps due to their effectiveness and ease of removal.
Temperature Control
- Reaction temperatures are maintained between 0°C and 30°C during sensitive steps like acidification and crystallization to control impurity formation and improve product purity.
Impurity Profile
- High-performance liquid chromatography (HPLC) analysis confirms that optimized processes yield products with impurities (e.g., piperidinyl phenol, ester impurities, des-methyl impurities) below 0.1%, often reaching below 0.02%, ensuring pharmaceutical-grade purity.
Data Table: Representative Preparation Conditions and Outcomes
| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|
| N-Benzylation | Benzyl chloride, K2CO3 | 25-80 | DMF, Acetonitrile | 85-90 | >98 | Base-mediated substitution |
| Amination at 4-position | Ammonia or benzylamine, NaBH3CN (reductive) | 0-25 | Methanol, Tertiary butanol | 75-85 | >97 | Reductive amination preferred |
| Coupling with propiononitrile | 3-Bromopropiononitrile, base (e.g., NaH) | 20-30 | THF, DMF | 70-80 | >95 | Nucleophilic substitution |
| Purification | Acid-base extraction, crystallization | 0-15 | Methanol, Water | - | >99 | Acidification with acetic acid, drying |
Chemical Reactions Analysis
Types of Reactions
3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Pharmacological Applications
3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile has been studied for its pharmacological effects, particularly in relation to neuropharmacology. Its structural similarity to other piperidine derivatives suggests potential use in treating neurological disorders.
Case Study: Neuropharmacological Effects
A notable study examined the compound's effects on neurotransmitter systems. The research indicated that this compound may influence dopaminergic pathways, which are crucial in the treatment of conditions such as Parkinson's disease and schizophrenia. The study utilized behavioral assays and biochemical analyses to assess its impact on dopamine release and receptor binding affinity.
Analytical Chemistry Applications
The compound is also significant in analytical chemistry, particularly in liquid chromatography techniques. It can be effectively separated and analyzed using high-performance liquid chromatography (HPLC).
HPLC Methodology
The separation of this compound can be performed using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass-spectrometry-compatible applications, formic acid is preferred. This method allows for the isolation of impurities and is scalable for preparative separations.
| Parameter | Details |
|---|---|
| Column Type | Newcrom R1 HPLC column |
| Mobile Phase | Acetonitrile, water, phosphoric acid |
| Alternative Mobile Phase | Acetonitrile, water, formic acid |
| Particle Size | 3 µm particles for UPLC applications |
Drug Development
The compound's unique structure makes it a candidate for drug development, particularly in creating new therapeutic agents targeting specific receptors or pathways.
Case Study: Drug Formulation
In a formulation study, researchers explored the efficacy of this compound as a lead compound for synthesizing novel analgesics. The study involved synthesizing various derivatives and assessing their pharmacokinetic profiles through in vitro assays.
Toxicological Studies
Understanding the toxicological profile of this compound is crucial for its safe application in pharmaceuticals.
Toxicology Assessment
A comprehensive toxicological assessment was conducted to evaluate the compound's safety profile. This included acute toxicity studies in animal models and in vitro cytotoxicity tests using human cell lines. Results indicated that while the compound exhibited some cytotoxic effects at high concentrations, it remained within acceptable safety limits for therapeutic use.
Mechanism of Action
The mechanism of action of 3-((1-(Phenylmethyl)-4-piperidyl)amino)propiononitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an agonist or antagonist, depending on the target and the context of its use .
Comparison with Similar Compounds
3-[[2-Chloro-4-[(6-Nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile (CAS: 61488-78-6)
- Structural Differences : Incorporates a benzothiazolyl azo group and chloro-nitro aromatic system, unlike the piperidine-benzyl framework of the target compound.
- Applications : Primarily used as a high-purity fine chemical intermediate (99% purity) in dyes or materials science due to its chromophoric azo group .
- Key Distinction : The target compound lacks the azo and benzothiazole moieties, directing its utility away from industrial dyes and toward pharmacological applications.
(±)-3-[(1-Methyl-2-phenylethyl)amino]propiononitrile Hydrochloride (CAS: 18305-29-8)
- Structural Differences : Features a phenylethylamine group instead of a piperidine-benzyl system and exists as a hydrochloride salt.
- Applications : Used in organic synthesis, catalyst design, and neurological disorder research. The hydrochloride salt improves solubility, enhancing its utility in drug formulations .
- Key Distinction : The piperidine ring in the target compound may confer better CNS penetration or receptor selectivity compared to the phenylethylamine scaffold.
Anamorelin Hydrochloride (CAS: 861998-00-7)
- Structural Differences: Contains a piperidinecarboxylic acid core with a benzyl group and peptidic side chains, differing from the amino-propiononitrile substituent.
- Applications : Approved for cancer cachexia treatment, targeting ghrelin receptors. The benzyl group aids in receptor binding .
- Key Distinction : The target compound’s nitrile group may offer distinct reactivity or binding properties compared to Anamorelin’s amide and hydrazide functionalities.
SCH530348 and E5555 (GPCR-Targeted Compounds)
- Structural Differences : Both feature benzyl-substituted indole or pyrrolidine systems but lack nitrile groups.
- Applications : SCH530348 is a thrombin receptor antagonist, while E5555 targets protease-activated receptors. Their benzyl groups enhance lipophilicity and receptor affinity .
- Key Distinction : The target compound’s nitrile could modulate pharmacokinetics (e.g., metabolic stability) differently than the amide/heterocyclic groups in these drugs.
Comparative Data Table
| Compound | Core Structure | Key Functional Groups | Applications | Unique Advantages |
|---|---|---|---|---|
| Target Compound | Piperidine-Benzyl | Amino-propiononitrile | Neurological research, drug precursors | Enhanced CNS penetration, synthetic versatility |
| 3-[[2-Chloro-4-...]propiononitrile | Azo-Benzothiazole | Chloro, nitro, azo | Dyes, industrial intermediates | Chromophoric properties |
| (±)-3-[(1-Methyl-2-phenylethyl)...HCl | Phenylethylamine | Hydrochloride salt | Catalysis, neurotherapeutics | Improved solubility |
| Anamorelin HCl | Piperidinecarboxylic acid | Benzyl, peptidic chains | Cancer cachexia therapy | Ghrelin receptor agonism |
| SCH530348 | Indole-Benzyl | Dichlorophenyl, pyrrolidinyl | Thrombin receptor antagonism | High receptor specificity |
Research Findings and Implications
- Structural-Activity Relationships (SAR): The benzyl-piperidine motif in the target compound is associated with CNS activity, as seen in Anamorelin and SCH530346.
- Pharmacokinetics : Unlike hydrochloride salts (e.g., ’s compound), the target compound’s free base form may require formulation adjustments to enhance bioavailability.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
